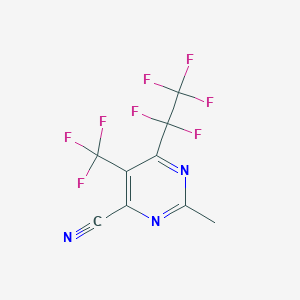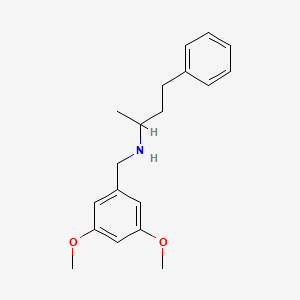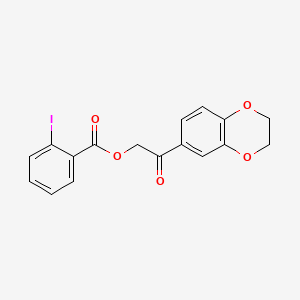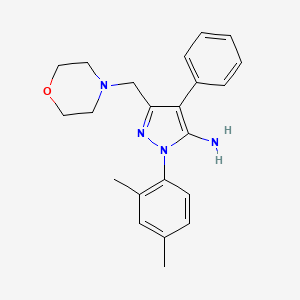
2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile
説明
2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In
作用機序
The mechanism of action of 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant harm to normal cells. However, it may cause some mild side effects such as nausea, vomiting, and diarrhea.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile in lab experiments is its high potency and selectivity against cancer cells, bacteria, and fungi. This makes it an attractive candidate for the development of new drugs and antibiotics. However, its complex synthesis method and limited availability may pose some challenges for researchers.
将来の方向性
There are several future directions for the research and development of 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile. These include:
1. Investigation of its potential applications in other fields such as materials science and agriculture.
2. Development of new synthetic methods that are more efficient and cost-effective.
3. Identification of its precise mechanism of action and molecular targets.
4. Optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent antitumor and antimicrobial activity make it an attractive candidate for the development of new drugs and antibiotics. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.
科学的研究の応用
2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
特性
IUPAC Name |
2-methyl-6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F8N3/c1-3-19-4(2-18)5(8(12,13)14)6(20-3)7(10,11)9(15,16)17/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGUZNZAVMJLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F8N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5007777.png)
![N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5007779.png)
![1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5007789.png)



![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007816.png)
![(4-ethylbenzyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5007823.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5007830.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5007834.png)
![N-(4-anilinophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5007860.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5007863.png)

![N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5007870.png)